Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Overview
Description
Methyl 4-[methoxy(methyl)carbamoyl]benzoate: is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with a methoxy(methyl)carbamoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification of 4-aminobenzoic acid
Starting Material: 4-aminobenzoic acid
Reagents: Methanol, sulfuric acid (catalyst)
Conditions: Reflux the mixture of 4-aminobenzoic acid and methanol in the presence of sulfuric acid to form methyl 4-aminobenzoate.
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Carbamoylation
Starting Material: Methyl 4-aminobenzoate
Reagents: Methyl chloroformate, methanol
Conditions: React methyl 4-aminobenzoate with methyl chloroformate in methanol to introduce the methoxy(methyl)carbamoyl group, forming methyl 4-[methoxy(methyl)carbamoyl]benzoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and carbamoylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Mild to moderate temperatures, aqueous or organic solvents
Products: Oxidation of the methoxy group can lead to the formation of carboxylic acids or aldehydes.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, typically in ether solvents
Products: Reduction of the carbamoyl group can yield primary amines.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature to moderate heating
Products: Halogenated derivatives of the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.
Biology
Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms, particularly those involving esterases and amidases.
Medicine
Drug Development: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry
Polymer Production: Used in the synthesis of specialty polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the carbamoyl group, making it less reactive in certain chemical transformations.
Ethyl 4-[methoxy(methyl)carbamoyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 4-[methoxy(ethyl)carbamoyl]benzoate: Contains an ethyl group in the carbamoyl moiety, altering its steric and electronic properties.
Uniqueness
Methyl 4-[methoxy(methyl)carbamoyl]benzoate is unique due to the presence of both the methoxy and carbamoyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWZFRKCJTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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